Xyl-p-phos, (R)-

描述

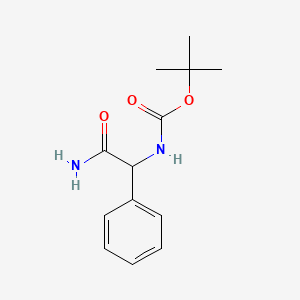

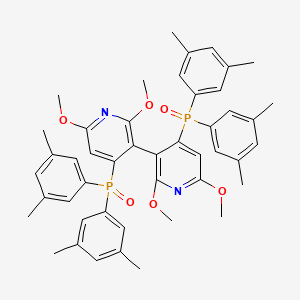

“Xyl-p-phos, ®-” is a chiral dipyridylphosphine ligand . It has a molecular formula of C46H50N2O4P2, an average mass of 756.848 Da, and a monoisotopic mass of 756.324585 Da . It is also known as 4,4’-Bis [bis (3,5-dimethylphenyl)phosphino]-2,2’,6,6’-tetramethoxy-3,3’-bipyridine .

Synthesis Analysis

The synthesis of “Xyl-p-phos, ®-” involves attaching different P-substituents onto the dipyridyl skeleton . This modification approach is simple and straightforward for obtaining structurally distinct P-Phos analogues .Molecular Structure Analysis

The molecular structure of “Xyl-p-phos, ®-” incorporates two methoxy-substituted pyridine rings in the backbone . It is an atropisomeric biaryl bisphosphine .Chemical Reactions Analysis

“Xyl-p-phos, ®-” has been utilized in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines . It has been found to be a highly active, enantioselective, and air-stable catalyst for the asymmetric hydrogenation of β-ketoesters .Physical and Chemical Properties Analysis

“Xyl-p-phos, ®-” has a molecular formula of C46H50N2O4P2, an average mass of 756.848 Da, and a monoisotopic mass of 756.324585 Da . More detailed physical and chemical properties may require specific experimental measurements.科学研究应用

氢化反应中的催化不对称性“Xyl-p-phos,(R)-”已在不对称催化的领域得到了广泛的探索,特别是铑催化的β-酮酯不对称氢化反应中。该配体已被合成,并且已证明其作为铑配合物一部分的效率在对映选择性反应中,显示出工业应用的巨大潜力。这一发现为生产对映体纯化合物开辟了途径,这些化合物在制药工业中至关重要,因为它们与外消旋混合物相比具有更高的治疗功效和更少的副作用。 (Jing Wu 等人,2002)

在不同金属催化剂中的多功能性进一步的研究强调了“Xyl-p-phos,(R)-”及其衍生物在催化不对称氢化反应中超越铑的多功能性,扩展到铑配合物。这些研究系统地评估了配体在氢化反应中对映选择性的电性和空间性质的影响,揭示了配体设计和催化性能之间的细微相互作用。这种多功能性增强了配体在广泛的催化反应中的效用,使其成为合成有机化学中实现所需手性产物的宝贵工具。 (Jing Wu 等人,2003)

在不同氢化反应中的对映选择性“Xyl-p-phos,(R)-”的效用扩展到β-烷基取代的β-(酰氨基)丙烯酸酯的高度对映选择性氢化反应。这些发现强调了配体在促进氢化反应中促进产物具有高对映体过量的功效,这是生物活性化合物和药物合成中的一个关键因素。这种高对映选择性的能力突出了该配体在显着影响药物化学中合成途径的效率和结果方面的潜力。 (Jing Wu 等人,2003)

二吡啶基膦配体的综合综述在全面描述中提供了对“Xyl-p-phos,(R)-”及其相关配体的更广泛视角,详细说明了这些手性二吡啶基膦配体在各种过渡金属催化的不对称反应中的设计、合成和广泛应用。这包括氢化、氢硅烷化和碳碳键形成,强调了配体的广泛底物范围、优异的对映选择性和实际应用的潜力。这样的综述概括了在这些配体的推动下不对称催化取得的重大进展,突出了它们在推进合成方法中的关键作用。 (Jing Wu & A. Chan,2006)

作用机制

Target of Action

“Xyl-p-phos, ®-” is a chiral diphosphine ligand that primarily targets transition metal catalysts . These catalysts play a pivotal role in the field of transition metal-catalyzed asymmetric reactions . The compound has been utilized in the Rhodium (Rh) and Iridium (Ir) catalyzed asymmetric hydrogenation .

Mode of Action

The compound interacts with its targets by modulating their geometric or electronic properties . For instance, when chiral atropisomeric diphosphines are used as ligands, the catalytic properties can be tuned by attaching various P-substituents . The compound has been utilized in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines .

Biochemical Pathways

It’s known that the compound plays a significant role in the rh and ir-catalyzed asymmetric hydrogenation . This suggests that it may influence biochemical pathways related to these reactions.

Pharmacokinetics

It’s worth noting that the compound has been utilized in high yields with excellent enantioselectivities in certain reactions , suggesting that it may have favorable bioavailability in these contexts.

Result of Action

The use of “Xyl-p-phos, ®-” in Rh and Ir-catalyzed asymmetric hydrogenation results in high yields with excellent enantioselectivities (90–99% ee) . This suggests that the compound’s action leads to highly efficient and selective reactions.

Action Environment

The action of “Xyl-p-phos, ®-” can be influenced by environmental factors. For instance, up to a 22% enhancement in enantioselectivity was achieved by the addition of certain amounts of alkali ions (Li+, Na+ or K+), which could be selectively recognized and effectively complexed by the crown ethers on the chiral Xyl-P16C6-Phos . This indicates that the compound’s action, efficacy, and stability can be modulated by the presence of specific ions in the environment.

未来方向

The future directions of “Xyl-p-phos, ®-” research could involve the design and synthesis of new chiral ligands to achieve unexpected activities and stereoselectivities in relevant reactions . The expansion of the scope of metal phosphine chemistry coupled with the rich chemistry of heterocycles is also a promising direction .

生化分析

Biochemical Properties

Xyl-p-phos, ®- plays a crucial role in biochemical reactions as a chiral ligand. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. For instance, it has been utilized in Rh-catalyzed asymmetric hydrogenation reactions, where it forms complexes with Rhodium (Rh) and Iridium (Ir) to facilitate the hydrogenation of specific substrates . The nature of these interactions involves the formation of stable complexes that enhance the enantioselectivity of the reactions.

Cellular Effects

Xyl-p-phos, ®- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in catalytic reactions can impact the production of specific metabolites and the regulation of metabolic pathways. The compound’s ability to form stable complexes with metal ions can also affect cellular redox states and signaling mechanisms .

Molecular Mechanism

The molecular mechanism of Xyl-p-phos, ®- involves its binding interactions with metal ions such as Rhodium and Iridium. These interactions facilitate the formation of chiral complexes that enhance the enantioselectivity of catalytic reactions. The compound can also act as an enzyme inhibitor or activator, depending on the specific reaction conditions and substrates involved . Additionally, Xyl-p-phos, ®- can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Xyl-p-phos, ®- can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have shown that Xyl-p-phos, ®- can maintain its catalytic activity over extended periods, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of Xyl-p-phos, ®- in animal models can vary with different dosages. At lower doses, the compound can enhance catalytic reactions without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential disruptions to cellular metabolism and signaling pathways. Threshold effects have been noted in studies, indicating that there is an optimal dosage range for achieving desired catalytic outcomes without inducing toxicity .

Metabolic Pathways

Xyl-p-phos, ®- is involved in various metabolic pathways, particularly those related to catalytic hydrogenation reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions can also impact the overall efficiency of metabolic processes .

Transport and Distribution

Within cells and tissues, Xyl-p-phos, ®- is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s distribution can also be affected by factors such as cellular uptake mechanisms and intracellular trafficking pathways .

Subcellular Localization

Xyl-p-phos, ®- exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with other biomolecules and its overall catalytic efficiency .

属性

IUPAC Name |

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTHAKOHBMETRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H50N2O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442905-33-1, 443347-10-2 | |

| Record name | Xyl-p-phos, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442905331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xyl-p-phos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443347102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYL-P-PHOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4EO1493Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYL-P-PHOS, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PCW56063 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

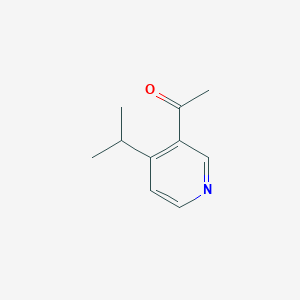

![N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B3425603.png)